4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
N-methylation: Methylation of the nitrogen atom can be carried out using methylating agents such as methyl iodide.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amines.
Substitution products: Various substituted pyrazoles.
Scientific Research Applications
Chemistry
Catalysts: The compound can be used as a ligand in coordination chemistry to form metal complexes.
Synthetic intermediates: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibitors: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Probes: It can be used as a molecular probe to study biological processes.
Medicine
Drug development: The compound might have potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Agrochemicals: It could be used in the development of new pesticides or herbicides.
Materials science: The compound might be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole-5-carboxamide: Lacks the N-methyl and propan-2-yl groups.
N-methyl-1H-pyrazole-5-carboxamide: Lacks the amino and propan-2-yl groups.
1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and N-methyl groups.
Uniqueness
The presence of the amino, N-methyl, and propan-2-yl groups in 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide makes it unique compared to its analogs
Properties
IUPAC Name |
4-amino-N-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-3)6(9)4-11-12/h4-5H,9H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDCWYUOZQPQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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